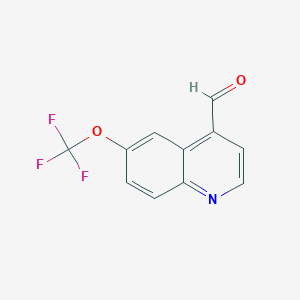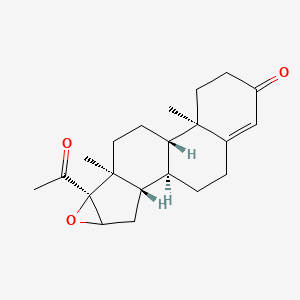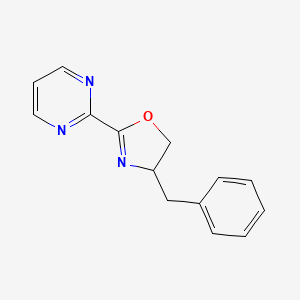
6-(Trifluoromethoxy)quinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethoxy)quinoline-4-carbaldehyde is an organic compound with the molecular formula C11H6F3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethoxy group and the aldehyde functional group makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)quinoline-4-carbaldehyde typically involves the introduction of the trifluoromethoxy group into the quinoline ring. One common method is the reaction of 6-chloroquinoline-4-carbaldehyde with trifluoromethoxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Trifluoromethoxy)quinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethoxy group under basic conditions.
Major Products Formed:
Oxidation: 6-(Trifluoromethoxy)quinoline-4-carboxylic acid.
Reduction: 6-(Trifluoromethoxy)quinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Trifluoromethoxy)quinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethoxy)quinoline-4-carbaldehyde and its derivatives often involves interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. These interactions can disrupt key biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
- 6-Trifluoromethoxy-3-indazolecarboxylic acid
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
Comparison: 6-(Trifluoromethoxy)quinoline-4-carbaldehyde is unique due to the presence of both the trifluoromethoxy group and the aldehyde functional group. This combination allows for a diverse range of chemical reactions and applications. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and potential uses. For example, 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid has a carboxylic acid group instead of an aldehyde, which affects its chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H6F3NO2 |
|---|---|
Peso molecular |
241.17 g/mol |
Nombre IUPAC |
6-(trifluoromethoxy)quinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)17-8-1-2-10-9(5-8)7(6-16)3-4-15-10/h1-6H |
Clave InChI |
NFVLWJNPVZOOHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12822921.png)

![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)

![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)





![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)

